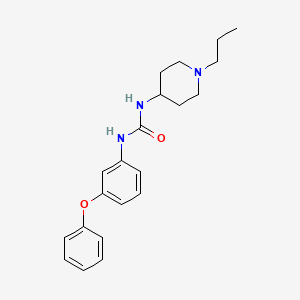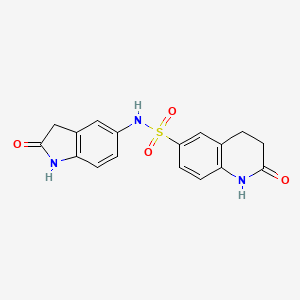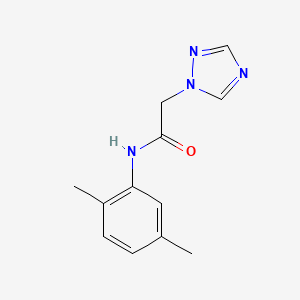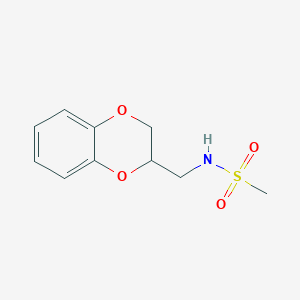![molecular formula C13H18BrNO2S B7564987 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine, also known as BMSMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMSMP is a sulfonamide compound that has been found to have a range of biological effects, making it a promising candidate for use in various research fields.
Wirkmechanismus
1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This means that it binds to a site on the receptor that is different from the site where the neurotransmitter acetylcholine binds, and enhances the receptor's response to acetylcholine. This leads to an increase in the activity of the receptor, which in turn leads to the range of biological effects that have been observed.
Biochemical and Physiological Effects:
1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine has been found to have a range of biochemical and physiological effects. In addition to its effects on the α7 nicotinic acetylcholine receptor, 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine has also been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in a range of physiological processes including acid-base balance and respiration. 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine has also been found to have anti-inflammatory effects, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine is its relatively low potency, which means that high concentrations may be required to observe significant effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine. One area of interest is the development of more potent analogues of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine that can be used at lower concentrations. Another potential direction is the investigation of the effects of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine on other nicotinic acetylcholine receptor subtypes, as well as other neurotransmitter systems. Finally, the potential therapeutic applications of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine in conditions such as Alzheimer's disease and schizophrenia warrant further investigation.
Synthesemethoden
The synthesis of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in a range of functions in the brain, including learning and memory, and 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine has been found to enhance these functions.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonyl-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-10-9-12(6-7-13(10)14)18(16,17)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNSEDVPGHYPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)
![2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)



![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)


![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)